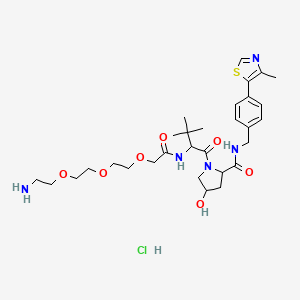
3,6-Di-o-acetyl-d-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-o-acetyl-d-glucal is a derivative of D-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 6th positions of the glucal molecule. It is widely used in organic synthesis, particularly in the preparation of oligosaccharides and other complex carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-acetyl-d-glucal typically involves the regioselective migration of an acetyl group from the 4th to the 6th position of 3,4-di-o-acetyl-d-glucal. This can be achieved by treating the starting material with a buffer at a pH of 8.6 to 9.5 . The 3,4-di-o-acetyl-d-glucal can be prepared in situ by enzymatic hydrolysis of peracetylated D-glycals in a buffer at a pH of 3 to 5 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of specific enzymes allows for the selective deprotection and migration of acetyl groups, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Substitution reactions, particularly at the anomeric carbon, can lead to the formation of glycosides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boron trifluoride (BF3) and palladium catalysts (PdCl2) are often employed in substitution reactions
Major Products: The major products formed from these reactions include various glycosides, esters, and other carbohydrate derivatives .
Aplicaciones Científicas De Investigación
3,6-Di-o-acetyl-d-glucal has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Di-o-acetyl-d-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups at the 3rd and 6th positions enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds. This compound can interact with various enzymes and proteins, influencing carbohydrate metabolism and other biological processes .
Comparación Con Compuestos Similares
3,4,6-Tri-o-acetyl-d-glucal: This compound has an additional acetyl group at the 4th position, making it more reactive in certain glycosylation reactions.
3,4-Di-o-acetyl-6-deoxy-l-glucal: This derivative lacks a hydroxyl group at the 6th position, which can affect its reactivity and applications.
1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose: This fully acetylated derivative is used in different synthetic applications due to its high reactivity.
Uniqueness: 3,6-Di-o-acetyl-d-glucal is unique due to its specific acetylation pattern, which provides a balance between reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
Propiedades
IUPAC Name |
(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKCQQJJNRDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
![N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B15155476.png)
![Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane](/img/structure/B15155480.png)
